

Spectroscopic comparison of "3-Bromo-1-(trimethylsilyl)-1-propyne" from different suppliers

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Compound of Interest

Compound Name: 3-Bromo-1-(trimethylsilyl)-1-propyne

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A Spectroscopic Comparison of 3-Bromo-1-(trimethylsilyl)-1-propyne from Various Suppliers

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of **3-Bromo-1-(trimethylsilyl)-1-propyne**, a versatile reagent used in organic synthesis, available from several common chemical suppliers. While direct, side-by-side experimental data for products from different suppliers is not publicly available, this document compiles representative spectroscopic data and outlines the necessary experimental protocols for users to conduct their own comparisons. The information is intended to assist in the selection of a suitable quality product for research and development purposes.

Representative Spectroscopic Data

The following tables summarize typical spectroscopic data for **3-Bromo-1-(trimethylsilyl)-1-propyne**, sourced from public spectral databases. These values can be used as a benchmark when analyzing samples from different suppliers.

Table 1: ^1H NMR Spectroscopic Data (Typical)

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
~3.85	Singlet	2H	-CH ₂ Br
~0.15	Singlet	9H	-Si(CH ₃) ₃

Table 2: ¹³C NMR Spectroscopic Data (Typical)

Chemical Shift (ppm)	Assignment
~90	-C≡CSi-
~85	-C≡CSi-
~10	-CH ₂ Br
~-1	-Si(CH ₃) ₃

Table 3: FT-IR Spectroscopic Data (Typical)

Wavenumber (cm ⁻¹)	Intensity	Assignment
~2960	Strong	C-H stretch (in Si(CH ₃) ₃)
~2180	Medium	C≡C stretch
~1250	Strong	Si-C stretch
~840	Strong	Si-C stretch
~600-700	Medium-Strong	C-Br stretch

Table 4: Mass Spectrometry (GC-MS) Data (Typical)

m/z	Relative Intensity	Assignment
192/190	~1:1	[M] ⁺ (Molecular ion with ⁸¹ Br/ ⁷⁹ Br)
177/175	Variable	[M-CH ₃] ⁺
111	Variable	[M-Br] ⁺
73	Strong	[Si(CH ₃) ₃] ⁺ (Base Peak)

Note: The presence of bromine results in characteristic M and M+2 isotope peaks of approximately 1:1 intensity ratio in the mass spectrum.[\[1\]](#)

Supplier Comparison

The following table lists several suppliers of **3-Bromo-1-(trimethylsilyl)-1-propyne** and their typically advertised specifications. Purity levels are as stated by the supplier and may vary by batch. It is always recommended to consult the supplier's Certificate of Analysis (CoA) for lot-specific data.

Table 5: Comparison of **3-Bromo-1-(trimethylsilyl)-1-propyne** from Different Suppliers

Supplier	Stated Purity	Additional Information
Sigma-Aldrich	≥98%	Often provides detailed online documentation and peer-reviewed paper references.
TCI Chemicals	>97.0% (GC)	Known for a wide range of analytical and synthetic reagents. [2] [3]
GFS Chemicals	97%	
Oakwood Chemical	Not specified	Often a supplier of research-grade chemicals. [2]
Matrix Scientific	95+%	

Experimental Protocols for Spectroscopic Analysis

To perform a direct comparison of **3-Bromo-1-(trimethylsilyl)-1-propyne** from different suppliers, the following experimental protocols can be employed.

1. Proton (^1H) and Carbon-13 (^{13}C) Nuclear Magnetic Resonance (NMR) Spectroscopy

- **Sample Preparation:** Dissolve approximately 10-20 mg of the **3-Bromo-1-(trimethylsilyl)-1-propyne** sample in 0.5-0.7 mL of deuterated chloroform (CDCl_3) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. Transfer the solution to a 5 mm NMR tube.
- **Instrumentation:** A 300 MHz or higher field NMR spectrometer.
- **^1H NMR Acquisition Parameters:**
 - **Pulse Program:** Standard single pulse (zg30).
 - **Number of Scans:** 16-32.
 - **Relaxation Delay:** 1.0 s.
 - **Acquisition Time:** ~4 s.
 - **Spectral Width:** -2 to 12 ppm.
- **^{13}C NMR Acquisition Parameters:**
 - **Pulse Program:** Proton-decoupled (zgpg30).
 - **Number of Scans:** 1024 or more, depending on concentration.
 - **Relaxation Delay:** 2.0 s.
 - **Acquisition Time:** ~1-2 s.
 - **Spectral Width:** -10 to 220 ppm.
- **Data Analysis:** Process the raw data using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction. Calibrate

the ^1H spectrum to the TMS peak at 0 ppm. Analyze chemical shifts, multiplicities, and integrations to confirm the structure and identify any impurities.

2. Fourier-Transform Infrared (FT-IR) Spectroscopy

- **Sample Preparation:** As **3-Bromo-1-(trimethylsilyl)-1-propyne** is a liquid, the spectrum can be acquired neat.^[4] Place a small drop of the liquid between two potassium bromide (KBr) or sodium chloride (NaCl) plates. Alternatively, use an Attenuated Total Reflectance (ATR) accessory by placing a drop of the sample directly on the ATR crystal.^[4]
- **Instrumentation:** An FT-IR spectrometer.
- **Acquisition Parameters:**
 - Spectral Range: 4000-400 cm^{-1} .
 - Resolution: 4 cm^{-1} .
 - Number of Scans: 16-32.
- **Data Analysis:** Identify the characteristic absorption bands for the functional groups present in the molecule (C-H, $\text{C}\equiv\text{C}$, Si-C, C-Br) and compare the fingerprint region (below 1500 cm^{-1}) for any variations between samples.

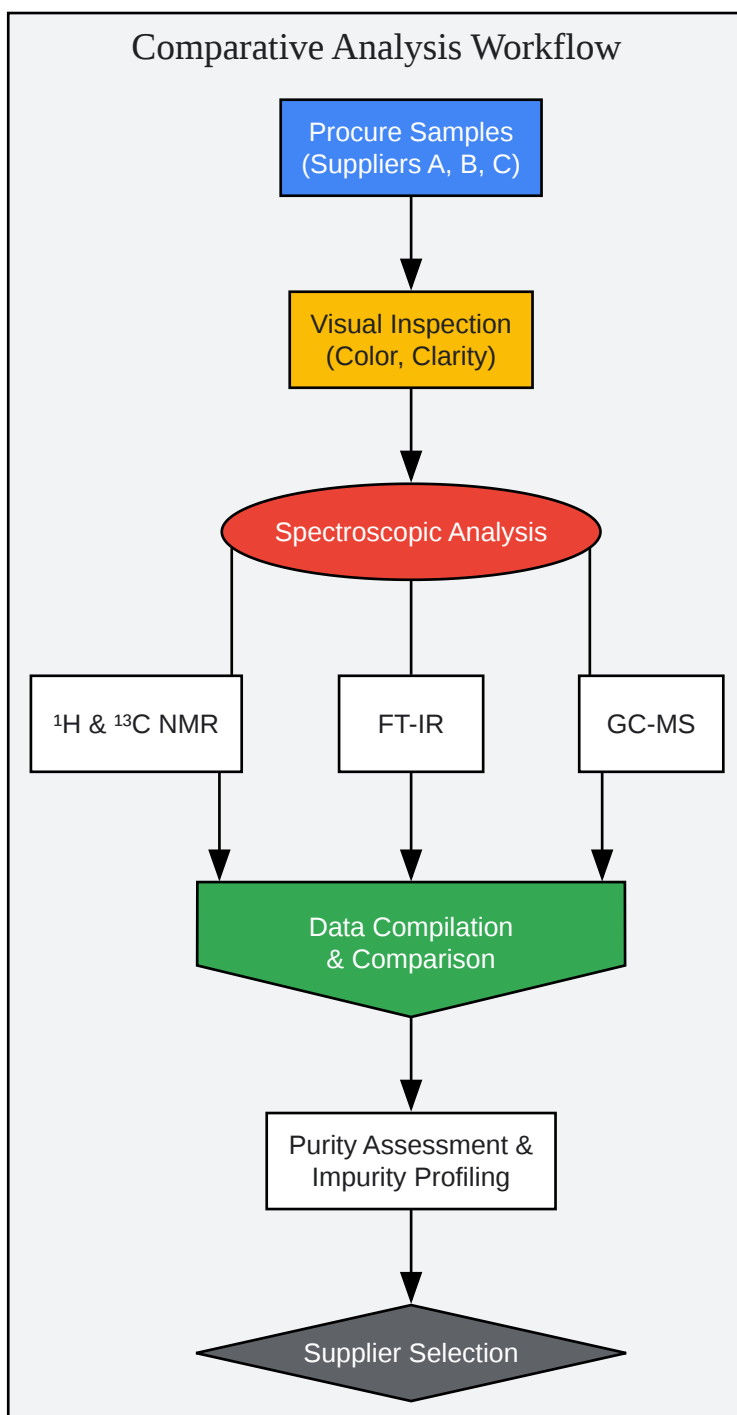
3. Gas Chromatography-Mass Spectrometry (GC-MS)

- **Sample Preparation:** Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a volatile solvent such as dichloromethane or ethyl acetate.
- **Instrumentation:** A GC system coupled to a mass spectrometer with an electron ionization (EI) source.
- **GC Parameters:**
 - Column: A non-polar capillary column (e.g., DB-5ms, HP-5ms).
 - Injector Temperature: 250 $^{\circ}\text{C}$.

- Oven Program: Start at 50 °C, hold for 2 minutes, then ramp to 250 °C at 10 °C/min.
- Carrier Gas: Helium at a constant flow rate.
- MS Parameters:
 - Ionization Mode: Electron Ionization (EI) at 70 eV.
 - Mass Range: 40-400 amu.
 - Scan Speed: 2 scans/second.
- Data Analysis: Analyze the resulting chromatogram to determine the retention time of the main peak and to detect any impurities. Examine the mass spectrum of the main peak to confirm the molecular weight and fragmentation pattern, paying close attention to the bromine isotope pattern.

Experimental Workflow

The following diagram illustrates a logical workflow for the spectroscopic comparison of **3-Bromo-1-(trimethylsilyl)-1-propyne** from different suppliers.



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Caption: Workflow for Spectroscopic Comparison.

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References

- 1. C₃H₇Br CH₃CH₂CH₂Br mass spectrum of 1-bromopropane fragmentation pattern of m/z m/e ions for analysis and identification of n-propyl bromide image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 2. lookchem.com [lookchem.com]
- 3. amiscientific.com [amiscientific.com]
- 4. 3-Bromo-1-(trimethylsilyl)-1-propyne | C₆H₁₁BrSi | CID 642589 - PubChem [pubchem.ncbi.nlm.nih.gov]
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